

6-Nitro-2,3-diphenylquinoxaline molecular formula and weight

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Compound of Interest

Compound Name: 6-Nitro-2,3-diphenylquinoxaline

Cat. No.: B1347239

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In-Depth Technical Guide: 6-Nitro-2,3-diphenylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **6-Nitro-2,3-diphenylquinoxaline**, detailed experimental protocols for its synthesis, and a summary of its potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery.

Core Compound Data

6-Nitro-2,3-diphenylquinoxaline is an organic compound featuring a quinoxaline backbone, which is a fused bicyclic structure containing two nitrogen atoms. The presence of a nitro group at the 6-position and two phenyl groups at the 2 and 3-positions imparts unique chemical and physical properties, making it a compound of interest in various research fields.^[1]

Physicochemical Properties

The key quantitative data for **6-Nitro-2,3-diphenylquinoxaline** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₃ N ₃ O ₂	[1][2][3]
Molecular Weight	327.3 g/mol	[1][2][3]
CAS Number	7466-45-7	[1][2][3]
Melting Point	183-195 °C	[3]
Boiling Point	430-457 °C	[3]
Density	1.31 g/cm ³	[3]
Water Solubility	3.21e-6 g/L	[3]
Topological Polar Surface Area	71.6 Å ²	[4]
XLogP3-AA	4.4	[4]

Experimental Protocols

The synthesis of quinoxaline derivatives, including **6-Nitro-2,3-diphenylquinoxaline**, is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5] Below is a detailed protocol for a green synthesis approach, which utilizes a safer catalyst and sonication to promote the reaction.

Green Synthesis of 6-Nitro-2,3-diphenylquinoxaline

This method employs thiamine (Vitamin B1) as a non-toxic catalyst and uses ultrasound to facilitate the reaction, minimizing the need for hazardous solvents and reducing waste.[2]

Materials:

- 4-nitro-o-phenylenediamine (1.1 mmol)
- Benzil (1 mmol)
- Thiamine catalyst (5 mol% of the limiting reagent)
- Ethanol (5 mL)

- Water (10 mL)

Equipment:

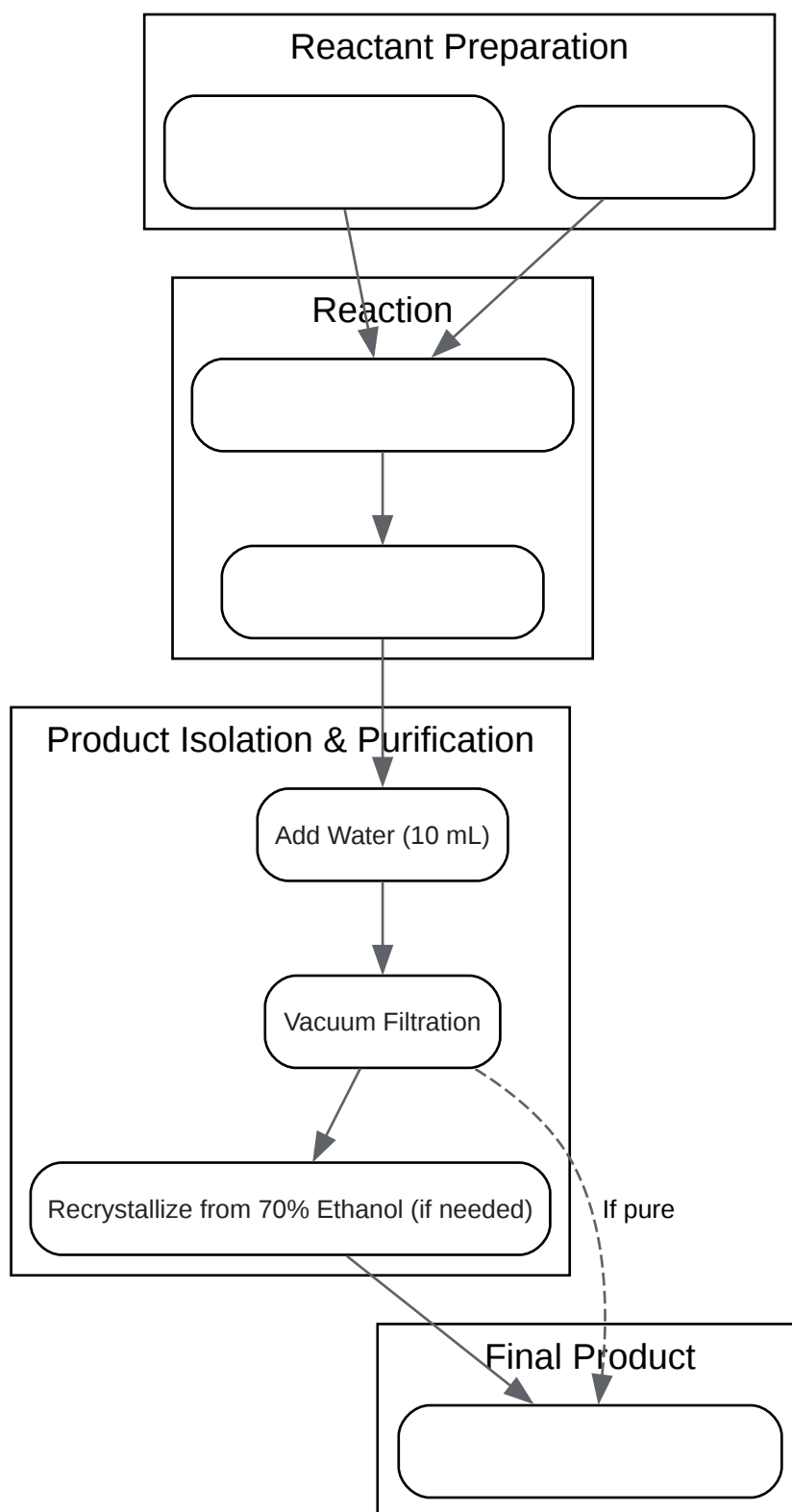
- Standard sized test tube
- Ultrasonic bath
- Vacuum filtration apparatus
- Beaker
- Stirring rod

Procedure:

- In a standard sized test tube, dissolve 1.1 mmol of 4-nitro-o-phenylenediamine, 1 mmol of benzil, and the calculated amount of thiamine catalyst in 5 mL of ethanol.
- Clamp the test tube into an ultrasonic bath at room temperature.
- Sonicate the mixture for 1 hour.
- After sonication, add 10 mL of water to the resulting mixture to precipitate the product.
- Chill the mixture and stir well.
- Collect the product by vacuum filtration.
- If the product appears orange, it can be purified by recrystallization from 70% ethanol.
- Once the product is dry, an IR spectrum and melting point can be obtained for characterization. The literature melting point is 193-195 °C.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the green synthesis of **6-Nitro-2,3-diphenylquinoxaline**.



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Caption: Workflow for the green synthesis of **6-Nitro-2,3-diphenylquinoxaline**.

Potential Applications and Biological Activity

Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] While research on **6-Nitro-2,3-diphenylquinoxaline** is ongoing, potential applications include:

- **Pharmaceuticals:** The quinoxaline scaffold is associated with antimicrobial and anticancer properties, making this compound a candidate for further investigation in drug development. [1]
- **Materials Science:** Due to its aromatic structure, it has been explored as an electron acceptor in organic photovoltaics (OPVs) and as a host material in organic light-emitting diodes (OLEDs).[1]
- **Chemical Synthesis:** It serves as a building block for the synthesis of more complex quinoxaline derivatives.[1]

The nitro group at the 6-position is an electron-withdrawing group, which can influence the compound's electronic properties and biological activity. Studies on similar quinoxaline derivatives have shown that such substitutions can be crucial for their therapeutic effects.[6] Further research is necessary to fully elucidate the specific signaling pathways and mechanisms of action for **6-Nitro-2,3-diphenylquinoxaline**.

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